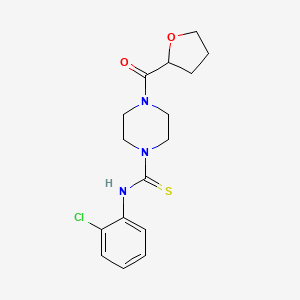
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide, also known as GW6471, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It was first synthesized by GlaxoSmithKline in the late 1990s and has since been used in various scientific research studies.
Mecanismo De Acción
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide acts as a competitive antagonist of PPARα, PPARβ/δ, and PPARγ. It binds to the ligand-binding domain of PPARs and prevents them from binding to their natural ligands, thus blocking their downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PPARs by this compound has been shown to have various biochemical and physiological effects, including the suppression of fatty acid oxidation, the reduction of inflammation, and the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide in lab experiments is its high selectivity and specificity for PPARs. It allows researchers to study the role of PPARs in various processes without interference from other nuclear receptors. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide in scientific research. One potential application is in the development of new therapies for metabolic disorders such as diabetes and obesity. Another direction is in the study of the role of PPARs in cancer and the potential use of this compound as a cancer therapeutic agent. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound on PPARs and their downstream signaling pathways.
Conclusion
In conclusion, this compound is a selective PPAR antagonist that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes. Its high selectivity and specificity for PPARs make it a valuable tool for studying the molecular mechanisms of PPAR signaling. Further research is needed to fully understand the potential applications of this compound in the development of new therapies for metabolic disorders and cancer.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are a class of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZTYALYXKJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3966742.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B3966746.png)



![N,N-diethyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3966774.png)




![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)

![4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)